molecular formula C10H11N3O3 B13212841 Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate

Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B13212841
M. Wt: 221.21 g/mol
InChI Key: VEVHNCCCAZJVNL-UHFFFAOYSA-N
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Description

Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by cyclization with an appropriate aldehyde to form the imidazole ring . The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted imidazo[1,2-a]pyrimidine compounds. These products can have different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of ER chaperones and apoptosis markers. This results in neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as:

Uniqueness

Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both imidazole and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step processes that include cyclization reactions of appropriate precursors. The compound can be synthesized through methods involving the reaction of ethyl esters with imidazole derivatives under specific conditions to yield the desired product with high purity and yield.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyrimidines exhibit promising antimicrobial properties. For instance, compounds similar to methyl 7-ethyl-5-oxo have shown effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. In vitro assays demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) in the micromolar range, indicating strong antimicrobial potential .

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have been extensively studied. For example, derivatives with similar structural motifs have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with selectivity indices suggesting they could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Some compounds exhibited IC50 values as low as 0.02 μM against COX-2 .

Anticancer Activity

Research into the anticancer potential of methyl 7-ethyl-5-oxo and its analogs has yielded promising results. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways. For instance, specific derivatives were found to significantly reduce cell viability in breast and colon cancer cell lines .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at specific positions on the imidazo[1,2-a]pyrimidine framework significantly influence biological activity. For example:

  • Substituents at Position 7 : Alkyl groups enhance lipophilicity and may improve membrane permeability.
  • Functional Groups : The presence of electron-withdrawing groups at the carboxylate position increases potency against certain biological targets.

Table 1 summarizes key SAR findings for related compounds:

CompoundPositionSubstituentActivity (IC50/μM)Target
A6OMe0.04COX-2
B7Et0.29Bacterial Inhibition
C5NH20.01Cancer Cell Viability

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of a series of imidazo[1,2-a]pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The most potent compound demonstrated a significant reduction in edema compared to controls and was well-tolerated with minimal side effects .

Case Study 2: Antimicrobial Potency

In another study focusing on antimicrobial activity, methyl 7-ethyl-5-oxo derivatives were tested against a panel of bacterial pathogens. Results indicated that certain modifications led to enhanced activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 7-ethyl-5-oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-3-6-7(9(15)16-2)8(14)13-5-4-11-10(13)12-6/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

VEVHNCCCAZJVNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)N2C=CN=C2N1)C(=O)OC

Origin of Product

United States

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